Methyl (cyanomethyl)-L-prolinate
Description
Fundamental Role of the L-Proline Scaffold in Chiral Chemistry and Biocatalysis
The L-proline scaffold, a naturally occurring amino acid, possesses a unique cyclic structure that sets it apart from other proteinogenic amino acids. researchgate.net This conformational rigidity is a key attribute that contributes to its widespread use in chiral chemistry. researchgate.netwikipedia.org Unlike its acyclic counterparts, the pyrrolidine (B122466) ring of L-proline restricts the conformational freedom of the molecule, leading to more predictable and well-defined transition states in chemical reactions. This feature is paramount in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule. wikipedia.org
L-proline itself is often referred to as the "simplest enzyme" due to its ability to catalyze a variety of chemical transformations with high stereoselectivity, a field known as organocatalysis. libretexts.org It can act as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid moieties to activate substrates and control the stereochemical outcome of reactions. researchgate.netlibretexts.org This dual functionality allows it to participate in various catalytic cycles, including enamine and iminium ion catalysis, which are fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions. libretexts.org
The applications of the L-proline scaffold extend into biocatalysis, where enzymes containing proline residues play crucial roles in biological processes. The unique structural properties of proline influence the folding and stability of proteins and peptides. organic-chemistry.org In synthetic applications, proline and its derivatives are used to create peptidomimetics and other biologically active molecules. google.com The development of proline-based organocatalysts has provided a more environmentally friendly and often more economical alternative to traditional metal-based catalysts. researchgate.neteurekaselect.combenthamdirect.com
Strategic Importance of Cyanomethyl Functionality in C–C and C–N Bond Formations
The cyanomethyl group (–CH₂CN) is a versatile functional group in organic synthesis due to the unique reactivity of the nitrile moiety. The presence of the electron-withdrawing cyano group acidifies the adjacent methylene (B1212753) protons, making the cyanomethyl group a valuable precursor for the formation of carbanions. These carbanions can then participate in a wide array of carbon-carbon (C-C) bond-forming reactions, including aldol (B89426) reactions, Michael additions, and alkylations.
Furthermore, the nitrile group itself is a gateway to a variety of other functional groups. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic systems. This versatility makes the cyanomethyl group a strategic element in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov The ability to introduce a nitrogen atom and a reactive carbon center simultaneously makes the cyanomethyl functionality particularly useful in the construction of nitrogen-containing heterocycles, which are prevalent in biologically active compounds. The formation of carbon-nitrogen (C-N) bonds is a critical step in the synthesis of many pharmaceuticals and natural products. researchgate.net
The strategic incorporation of a cyanomethyl group onto a chiral scaffold, such as L-proline, creates a powerful tool for asymmetric synthesis. The chirality of the proline backbone can direct the approach of electrophiles to the cyanomethyl carbanion, leading to the formation of new stereocenters with high enantioselectivity.
Rationale for the Synthesis and Investigation of Methyl (Cyanomethyl)-L-Prolinate as a Chiral Building Block and Catalyst
The synthesis and investigation of this compound are driven by the synergistic combination of the advantageous features of the L-proline scaffold and the versatile reactivity of the cyanomethyl group. This N-substituted L-prolinate derivative is envisioned as a potent chiral building block and a potential organocatalyst for a range of asymmetric transformations.
As a chiral building block , this compound offers a pre-functionalized and stereochemically defined starting material for the synthesis of more complex chiral molecules. chemscene.com The ester and nitrile functionalities provide orthogonal handles for further chemical modifications. For instance, the ester can be hydrolyzed or converted to other carbonyl derivatives, while the nitrile can be transformed into amines, amides, or carboxylic acids. The inherent chirality of the proline ring ensures the transfer of stereochemical information throughout the synthetic sequence.
As a potential catalyst , the secondary amine of the proline ring in this compound can participate in enamine or iminium ion catalysis, similar to L-proline itself. The presence of the cyanomethyl substituent can modulate the steric and electronic properties of the catalyst, potentially leading to enhanced reactivity or selectivity compared to the parent amino acid. The coordination of the nitrile nitrogen to a metal center or its participation in hydrogen bonding could also influence the transition state of a catalyzed reaction, offering new avenues for catalyst design and optimization.
The exploration of this compound is therefore a logical progression in the field of organocatalysis and asymmetric synthesis. By combining a well-established chiral scaffold with a strategically important functional group, this compound holds the promise of enabling novel and efficient synthetic methodologies for the preparation of enantiomerically enriched compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
713540-68-2 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h7H,2-3,5-6H2,1H3/t7-/m0/s1 |
InChI Key |
QZVWBPQFRGAHNS-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1CC#N |
Canonical SMILES |
COC(=O)C1CCCN1CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Cyanomethyl L Prolinate and Analogues
Stereoselective Introduction of the Cyanomethyl Moiety onto Proline Scaffolds
A primary strategy for synthesizing Methyl (cyanomethyl)-L-prolinate involves the direct, stereocontrolled functionalization of an L-proline derivative. This requires precise control over the formation of a new stereocenter at the α-position of the proline ring.
The introduction of a cyanomethyl group onto the α-carbon of L-prolinate derivatives can be achieved through nucleophilic substitution. A common approach involves the generation of an enolate from an N-protected L-proline ester, which then acts as a nucleophile. The subsequent reaction with a cyanomethyl electrophile, such as a haloacetonitrile, installs the desired moiety.
The diastereoselectivity of this alkylation is a critical factor and is influenced by the N-protecting group, the ester group, and the reaction conditions. For instance, the alkylation of enolates derived from N-Boc-L-proline methyl ester often proceeds with varying degrees of stereocontrol, which can be rationalized by considering the steric and electronic factors that govern the approach of the electrophile to the enolate. nih.gov Methodologies aiming for high stereoselectivity often employ chiral auxiliaries or specific protecting groups on the proline nitrogen to direct the incoming electrophile to a specific face of the molecule. nih.govresearchgate.net
Table 1: Factors Influencing Diastereoselective Alkylation of Proline Enolates
| Factor | Influence on Stereoselectivity | Example |
|---|---|---|
| N-Protecting Group | Can direct the approach of the electrophile through steric hindrance or chelation control. | N-Boc vs. N-Benzoyl can lead to different diastereomeric ratios. nih.gov |
| Reaction Temperature | Lower temperatures generally favor higher diastereoselectivity by enhancing kinetic control. | Alkylation at -78 °C often improves the stereochemical outcome. |
| Solvent | The polarity and coordinating ability of the solvent can affect enolate geometry and reactivity. | Tetrahydrofuran (THF) is a commonly used solvent for these reactions. |
| Base | The choice of base (e.g., LDA, LiHMDS) influences the formation and aggregation state of the enolate. | Lithium diisopropylamide (LDA) is frequently used to generate proline enolates. |
Radical chemistry offers an alternative pathway for the functionalization of proline. The generation of a radical at the α-carbon of a proline derivative allows for subsequent reaction with a cyanomethyl radical source. One conceptual approach involves the "on-protein" generation of a radical directly from a proline residue, followed by trapping with a suitable radical acceptor. nih.gov
Studies on the oxidative damage of proline residues by species like the nitrate (B79036) radical (NO₃•) have shown that reactions can proceed via oxidative electron transfer at the nitrogen atom of the tertiary amide. rsc.org This process generates a radical cation intermediate. While direct radical cyanomethylation of proline is a specialized area, the principles of radical generation on the proline scaffold are established. Such a pathway could involve the homolytic cleavage of a bond at the α-position or hydrogen atom abstraction, followed by reaction with a cyanomethyl radical equivalent. The rate of such radical processes can be significantly influenced by the local electronic environment, including the presence of adjacent peptide bonds. rsc.orgresearchgate.net
Electrochemical methods provide a powerful and mild tool for generating reactive species. The cathodic reduction of acetonitrile (B52724) (CH₃CN) in the presence of a tetraalkylammonium salt produces the highly reactive cyanomethyl anion (⁻CH₂CN). nih.govacs.org This "naked" anion, weakly associated with the bulky tetraalkylammonium cation, acts as a strong base and an effective nucleophile. nih.govacs.org
This electrogenerated cyanomethyl anion can be used for the cyanomethylation of various electrophiles. eurekaselect.com Its application in asymmetric synthesis is particularly noteworthy. For example, it can act as a base to induce cyclization in chiral molecules, leading to the stereoselective formation of products like β-lactams. nih.govacs.orgbeilstein-journals.org In the context of proline derivatives, the electrochemically generated cyanomethyl anion could be used as a nucleophile to attack a suitable electrophilic proline precursor, or as a strong base to deprotonate the α-carbon of an N-acyl proline derivative, facilitating subsequent reactions. The ability to control the amount of the anion generated by simply controlling the electrical charge passed makes this a highly tunable and atom-efficient method. acs.orgrsc.org
Table 2: Characteristics of the Electrogenerated Cyanomethyl Anion
| Property | Description | Reference |
|---|---|---|
| Generation | Cathodic reduction of acetonitrile with a tetraalkylammonium salt. | nih.govacs.org |
| Reactivity | Acts as a strong base (pKa of acetonitrile ≈ 31.3 in DMSO) and a nucleophile. | nih.govacs.org |
| Counterion | The large tetraalkylammonium cation (R₄N⁺) results in a "naked," highly reactive anion. | acs.org |
| Control | The amount of anion generated is directly proportional to the electrical charge passed (Faraday's laws). | acs.org |
| Applications | Base-induced reactions (e.g., β-lactam synthesis), nucleophilic cyanomethylation. | nih.goveurekaselect.combeilstein-journals.org |
Construction of the L-Proline Core with Incorporated Cyanomethyl Functionality
An alternative synthetic paradigm involves building the pyrrolidine (B122466) ring of proline from an acyclic precursor that already contains the cyanomethyl group. This approach allows for the stereocontrolled formation of the ring and the installation of various substituents.
The formation of the pyrrolidine ring is a cornerstone of many synthetic strategies. mdpi.comnih.gov When starting with acyclic precursors, intramolecular cyclization is a key step. mdpi.comnih.gov These reactions can involve the formation of either a C-N bond or a C-C bond to close the five-membered ring.
Common strategies include:
Intramolecular Nucleophilic Substitution: A nitrogen-containing nucleophile within the precursor molecule can attack an electrophilic carbon center to form the pyrrolidine ring.
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful method for constructing substituted pyrrolidines with excellent stereocontrol. nih.gov
Radical Cyclization: A radical generated on the acyclic precursor can undergo an intramolecular addition to a double or triple bond to form the cyclic structure. researchgate.net
Reductive Amination: The intramolecular reaction of an amine with a carbonyl group, followed by reduction, can also lead to the formation of the pyrrolidine ring.
For precursors already containing a cyanomethyl group, these cyclization methods can be adapted to produce cyanomethyl-substituted pyrrolidines, which are direct precursors to the target molecule.
Spirocycles, which contain two rings connected by a single quaternary carbon atom, represent a unique structural class of proline analogues. nih.gov The synthesis of these complex structures is challenging but can be achieved through specialized cyclization strategies. nih.govresearchgate.net
One approach involves starting with a platform containing a methyl carboxylate group and building the spirocyclic pyrrolidine framework onto it. A tandem reaction sequence, such as a chemoselective oxidation followed by an intramolecular aza-Michael addition, can be employed to construct a spirocyclic pyrrolidine intermediate from a suitable precursor. researchgate.net This key intermediate can then be further elaborated to afford the final spirocyclic proline analogue. The stereochemistry of the spirocenter is often controlled by the geometry of the cyclization precursor and the reaction conditions.
Cyclization Methodologies for Pyrrolidine Ring Formation within Cyanomethylated Precursors
Diastereoselective and Enantioselective Alkylation Strategies for Quaternary Proline Analogues
The creation of quaternary proline analogues, where the α-carbon is fully substituted, is of considerable interest for modulating the conformational constraints of peptides. nih.gov Achieving this with high stereocontrol is a key challenge.
One successful strategy involves the diastereoselective alkylation of proline ester enolates. The stereochemical outcome of these reactions can be highly dependent on the choice of N-protecting group and the alkylating agent. nih.gov For instance, the alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester enolates has been studied, revealing that the diastereoselectivity is influenced by these factors. nih.gov The use of chiral auxiliaries on the ester group, such as (-)- and (+)-menthyl esters, has also been shown to induce high diastereoselectivity in the alkylation of 4-silyloxyproline esters. rsc.org
Another powerful approach is the memory of chirality strategy. In this method, a chiral center is temporarily removed to form a planar enolate, which then undergoes a diastereoselective reaction, with the original chirality being remembered and influencing the stereochemical outcome of the newly formed stereocenter. researchgate.net This has been applied to the asymmetric α-arylation of amino acid derivatives through the Clayden rearrangement of ester enolates. researchgate.net
Furthermore, intramolecular conjugate addition of an enolate with a chiral C–N axis has been used for the asymmetric construction of α-quaternary prolines with adjacent tertiary stereocenters. nih.gov This method proceeds with retention of configuration at the α-carbon. Additionally, proline-based catalysis can be employed for the synthesis of chiral quaternary amino acid derivatives through reactions like the Mannich reaction of unmodified aldehydes with ketimines. libretexts.org
| Strategy | Key Features | Reference |
| Diastereoselective Alkylation of Proline Ester Enolates | Dependent on N-protecting group and alkylating agent. | nih.gov |
| Chiral Auxiliaries | Use of menthyl esters to induce diastereoselectivity. | rsc.org |
| Memory of Chirality | Asymmetric α-arylation via Clayden rearrangement. | researchgate.net |
| Intramolecular Conjugate Addition | Asymmetric construction of α-quaternary prolines. | nih.gov |
| Proline-Based Catalysis | Mannich reaction for chiral quaternary amino acid derivatives. | libretexts.org |
Post-Synthetic Derivatization of L-Proline Methyl Ester Derivatives
Post-synthetic modification of readily available L-proline methyl ester derivatives provides a versatile route to a wide range of functionalized analogues. nih.govnih.gov This approach leverages the existing chiral scaffold of proline to introduce new chemical handles and functionalities.
The introduction of a cyanomethyl group at the nitrogen atom of L-proline methyl ester is a key step in the synthesis of this compound. This is typically achieved through N-alkylation using a suitable cyanomethylating agent. Common reagents for this transformation include haloacetonitriles, such as bromoacetonitrile (B46782) or chloroacetonitrile. The reaction is generally carried out in the presence of a base to deprotonate the secondary amine of the proline ester, facilitating nucleophilic attack on the cyanomethylating agent.
A significant challenge in the N-alkylation of α-amino acid esters is the potential for racemization at the α-carbon. nih.gov However, methods have been developed to achieve N-alkylation with high retention of stereochemistry. For example, a ruthenium-based catalytic system has been shown to effectively catalyze the N-alkylation of amino acid esters with alcohols, which can be an alternative to using alkyl halides. nih.gov While direct N-alkylation with cyanomethylating agents is common, reductive amination using an aldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) can also be employed. researchgate.net This method can be a good alternative when direct alkylation proves problematic. researchgate.net
Beyond N-alkylation, the proline ring itself can be extensively modified to create a diverse array of analogues. sigmaaldrich.comnih.gov
Alpha-Carbon Functionalization: The α-carbon of proline derivatives can be functionalized through various methods. One approach involves the deprotonation of N-carboxamido proline ester derivatives to form a potassium enolate, which can then undergo intramolecular diastereoselective arylation. researchgate.net This allows for the synthesis of α-aryl proline derivatives as single diastereomers. researchgate.net Asymmetric synthesis of α-substituted proline derivatives has also been achieved through a chirality-transfer method involving the diastereoselective N-alkylation of a proline ester, followed by a stereoselective sigmaaldrich.comnih.gov-Stevens rearrangement. nih.gov
Ring Modifications: The pyrrolidine ring of proline can be modified at various positions. For example, C-3 functionalization of proline derivatives has been accomplished via palladium-catalyzed directed C(sp3)–H arylation, yielding cis-2,3-disubstituted pyrrolidines. acs.org Furthermore, "proline editing" is a powerful technique where peptides are synthesized with hydroxyproline (B1673980), which is then stereospecifically modified on the solid phase to generate a wide variety of 4-substituted proline derivatives. nih.govnih.gov Ring expansion reactions have also been used to create derivatives like 5-hydroxypipecolic acid from proline. organic-chemistry.org The incorporation of fluorine into the proline ring is another modification that can significantly impact the conformational preferences of the resulting peptide. biorxiv.org
| Modification Type | Method | Outcome | Reference |
| α-Carbon Functionalization | Intramolecular diastereoselective arylation of N-carboxamido proline ester enolates. | α-Aryl proline derivatives. | researchgate.net |
| α-Carbon Functionalization | Chirality-transfer via N-alkylation and sigmaaldrich.comnih.gov-Stevens rearrangement. | α-Substituted proline derivatives. | nih.gov |
| Ring Modification (C-3) | Palladium-catalyzed directed C(sp3)–H arylation. | cis-2,3-Disubstituted pyrrolidines. | acs.org |
| Ring Modification (C-4) | "Proline editing" of hydroxyproline on solid phase. | Diverse 4-substituted proline derivatives. | nih.govnih.gov |
| Ring Modification | Ring expansion reactions. | 5-Hydroxypipecolic acid derivatives. | organic-chemistry.org |
| Ring Modification | Fluorination. | Altered conformational preferences. | biorxiv.org |
Sustainable and Green Chemistry Approaches in the Synthesis of Cyanomethyl Prolinates
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods. This trend extends to the synthesis of proline derivatives, including cyanomethyl prolinates.
Water-Mediated and Catalyst-Free Conditions for Enhanced Atom Economy
Traditional organic synthesis often relies on volatile and hazardous organic solvents. The use of water as a reaction medium offers a green alternative. L-proline itself has been shown to be an effective organocatalyst in water for various reactions, including the synthesis of heterocyclic compounds. rsc.orgresearchgate.net
Furthermore, catalyst-free conditions are being explored to improve atom economy and simplify purification processes. For instance, the synthesis of certain proline derivatives has been achieved under solvent-free conditions, which not only reduces waste but can also lead to higher yields. rsc.org Biocatalysis is another promising green approach. For example, the amidation of L-proline has been successfully carried out using an enzyme in an organic solvent with ammonia (B1221849), producing only water as a byproduct and avoiding racemization. rsc.orgrsc.org This enzymatic method significantly improves atom efficiency compared to traditional chemical methods that use reagents like thionyl chloride. rsc.orgrsc.org
| Approach | Key Features | Benefits | Reference |
| Water-Mediated Synthesis | Uses water as a solvent. | Reduced use of hazardous organic solvents. | rsc.orgresearchgate.net |
| Catalyst-Free Conditions | Reactions proceed without a catalyst. | Simplified purification, improved atom economy. | rsc.org |
| Biocatalysis | Utilizes enzymes for chemical transformations. | High selectivity, mild reaction conditions, reduced waste, avoidance of racemization. | rsc.orgrsc.org |
Reactivity and Mechanistic Investigations of Methyl Cyanomethyl L Prolinate
Reactivity Profile of the Cyanomethyl Group in Chemical Transformations
The cyanomethyl group, -CH2CN, is a key functional moiety that significantly influences the reactivity of the parent molecule. Its chemical behavior is largely dictated by the ability to form a stabilized anion and to participate in radical reactions.
The cyanomethyl anion, ⁻CH₂CN, is a potent intermediate in organic synthesis, capable of acting as both a strong base and a nucleophile. researchgate.netacs.orgnih.gov Its formation can be achieved through the cathodic reduction of acetonitrile (B52724), yielding a "naked" and highly reactive anion due to the weak interaction with tetraalkylammonium counterions. acs.orgnih.gov
As a base, the cyanomethyl anion is strong enough to deprotonate weakly acidic substrates, with acetonitrile having a pKa of 31.3 in DMSO. acs.orgnih.gov This basicity is harnessed in various base-induced reactions, including the synthesis of β-lactam rings and the activation of elemental sulfur. acs.org When both a weak acid and an electrophile are present, the cyanomethyl anion preferentially acts as a base. acs.orgnih.gov
In the absence of acidic protons, the cyanomethyl anion exhibits nucleophilic character. It can attack electrophilic centers, such as the carbonyl carbon of aromatic aldehydes, leading to cyanomethylation products. acs.orgnih.gov The nucleophilicity of the cyanide ion itself is considered moderate, and it is a moderate base with a pKa of 9.1. msu.edu This dual reactivity allows for its participation in a variety of synthetic transformations, including nucleophilic substitution and addition reactions. ontosight.ai
The reactivity of the cyanomethyl anion is summarized in the table below:
| Reactivity Type | Description | Example Reactions |
| Base | Deprotonates weakly acidic substrates. | Synthesis of β-lactams, insertion of CO₂ into amines. acs.org |
| Nucleophile | Attacks electrophilic centers. | Cyanomethylation of aromatic aldehydes. acs.orgnih.gov |
Beyond its anionic reactivity, the cyanomethyl group can also be involved in radical reactions, enabling selective C-H functionalization. The cyanomethyl radical, •CH₂CN, can be generated through various methods, including the use of oxidants like tert-butyl peroxybenzoate (TBPB). encyclopedia.pub
In one instance, the cyanomethyl radical is generated by the hydrogen abstraction from acetonitrile by a tert-butoxy (B1229062) or benzoate (B1203000) radical. encyclopedia.pub This radical can then attack a substrate, leading to the formation of a new carbon-carbon bond and subsequent functionalization. encyclopedia.pub For example, the cyanomethylation of 8-aminoquinoline (B160924) amides has been achieved in the absence of a metal catalyst, proceeding through a radical mechanism. encyclopedia.pub
Nitrogen-centered radicals are also powerful intermediates for guiding position-selective C(sp³)–H functionalization reactions. nih.govresearchgate.net These radicals typically favor 1,5-hydrogen-atom transfer (HAT) processes, which proceed through a six-membered ring transition state. nih.gov However, strategies exist to promote 1,6-HAT, expanding the scope of these reactions. nih.gov The selective generation of alkoxyl radicals under visible light has also been shown to enable C(sp³)-H allylation and alkenylation reactions with high regioselectivity. nii.ac.jp The thiocyanation of C(sp²)–H bonds in cyclic α,β-unsaturated ketones can be achieved through a radical mechanism catalyzed by AIBN. rsc.org
Role of the Pyrrolidine (B122466) Nitrogen in Reaction Pathways and Activation Modes
The pyrrolidine nitrogen atom in proline and its derivatives is a cornerstone of its catalytic activity. wikipedia.org This secondary amine can participate in the formation of key intermediates that activate substrates for a variety of chemical transformations. researchgate.net
L-proline and its derivatives are renowned for their ability to catalyze asymmetric reactions through the formation of enamine and iminium ion intermediates. nobelprize.orglibretexts.org This mode of catalysis has been extensively studied and applied in a wide range of organic reactions. researchgate.net
Enamine Catalysis: In enamine catalysis, the secondary amine of the proline derivative reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nobelprize.org This process raises the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, making it more reactive towards electrophiles. nobelprize.org L-proline catalyzed intermolecular aldol (B89426) reactions are a classic example of this activation mode. nobelprize.org Computational studies have highlighted the role of the carboxylic acid proton in proline in stabilizing the transition state. nobelprize.org
Iminium Ion Catalysis: Conversely, in iminium ion catalysis, the proline derivative reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. nobelprize.orgacs.org This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. acs.org This strategy is effectively used in reactions like the Diels-Alder reaction. nobelprize.org
The ability to couple iminium and enamine catalysis within a single reaction sequence has been exploited for the synthesis of complex molecules. nobelprize.org The general catalytic cycle for both enamine and iminium ion catalysis is depicted below:
| Catalysis Type | Intermediate | Substrate Activation | Example Reaction |
| Enamine | Nucleophilic Enamine | HOMO Raising | Aldol Reaction nobelprize.org |
| Iminium Ion | Electrophilic Iminium Ion | LUMO Lowering | Diels-Alder Reaction nobelprize.org |
The structural features of proline-based catalysts, such as the pyrrolidine ring, play a crucial role in controlling the stereochemical outcome of these reactions. libretexts.orgnih.gov The development of modified proline catalysts continues to expand the scope and efficiency of these transformations. libretexts.org
Mechanistic Studies of Multi-Component and Cascade Reactions Involving Cyanomethyl Prolinate Scaffolds
Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. iupac.orgmdpi.combeilstein-journals.orggrafiati.comresearchgate.net Proline and its derivatives have proven to be effective catalysts in promoting such transformations. researchgate.netresearchgate.net
N-(cyanomethyl) heterocyclic quaternary salts are versatile intermediates in domino reactions for the synthesis of various heterocyclic compounds. researchgate.net For instance, the reaction of N-(cyanomethyl)-1,3-azolium quaternary salts with o-hydroxybenzaldehydes can lead to the formation of chromenoimidazothiazines. researchgate.net The reaction conditions, including the choice of base and solvent, can be optimized to achieve good yields of the desired products. researchgate.net
A plausible mechanism for such a domino reaction involves the initial formation of a chromene intermediate, followed by an intramolecular cyclization to form the final fused heterocyclic system. researchgate.net These types of reactions are valued for their atom economy and ability to generate molecular complexity in a single operation. iupac.org The development of N-heterocyclic carbene (NHC)-catalyzed domino reactions has also gained significant attention, enabling transformations like intramolecular hydroacylation followed by an intermolecular Stetter reaction to produce 1,4-dicarbonyl compounds. arkat-usa.orgumich.edu
Intramolecular Cyclization and Rearrangement Processes
The structure of Methyl (cyanomethyl)-L-prolinate also presents opportunities for intramolecular reactions, potentially leading to the formation of novel bicyclic or rearranged structures. The proximity of the cyanomethyl group to the ester functionality allows for the possibility of intramolecular cyclization.
One plausible pathway would involve the deprotonation of the α-carbon to the ester group to form an enolate. This nucleophilic enolate could then attack the electrophilic carbon of the nitrile group, leading to the formation of a new carbon-carbon bond and subsequent cyclization. Such a reaction would likely require a suitable base to facilitate the initial deprotonation. The resulting product would be a bicyclic lactam fused to the proline ring.
Hypothetical Intramolecular Cyclization Scheme:
Caption: Proposed intramolecular cyclization of this compound.
The feasibility of this cyclization would be contingent on the geometric constraints of the transition state and the relative reactivity of the functional groups. The formation of a five- or six-membered ring is generally favored in such cyclizations.
Rearrangement processes for N-substituted glycine (B1666218) esters, such as the Sommelet-Hauser rearrangement, have been reported. researchgate.net These reactions typically involve the formation of a benzylic ylide followed by a uu.nlrsc.org-sigmatropic rearrangement. While this compound lacks the typical aromatic group required for a classic Sommelet-Hauser rearrangement, the general principle of ylide formation and subsequent rearrangement could potentially be applied under specific conditions, for instance, through activation of the cyanomethyl group.
Further research, including computational modeling and experimental studies, would be necessary to fully explore the potential for intramolecular cyclization and rearrangement of this compound and to characterize the resulting products. rsc.orgnih.gov The synthesis of novel, constrained bicyclic amino acid derivatives through such pathways could be of significant interest in medicinal chemistry and peptide research.
Asymmetric Induction and Chiral Synthesis Mediated by Methyl Cyanomethyl L Prolinate Scaffolds
Diastereoselective and Enantioselective Transformations Guided by the Prolinate Stereocenter
The stereogenic center of the L-prolinate moiety in methyl (cyanomethyl)-L-prolinate exerts significant stereocontrol in a variety of chemical reactions. This control arises from the fixed spatial arrangement of the substituents on the pyrrolidine (B122466) ring, which creates a chiral environment that favors the formation of one diastereomer or enantiomer over the other.
One of the key applications of this principle is in asymmetric aldol (B89426) reactions. Chiral imidazolium (B1220033) L-prolinate salts, which can be derived from L-proline, have been shown to be effective organocatalysts for direct asymmetric aldol reactions. nih.gov These catalysts create a complex network of supramolecular interactions within a chiral environment, leading to the formation of aldol products with moderate to good enantioselectivities. nih.gov For instance, the reaction of acetone (B3395972) with p-nitrobenzaldehyde catalyzed by certain chiral imidazolium L-prolinates can yield the corresponding aldol product with enantiomeric excesses (ee) up to 70%. nih.gov
Similarly, proline derivatives have been successfully employed as organocatalysts in enantioselective Michael additions. scirp.org The stereochemical outcome of these reactions is highly dependent on the structure of the proline-based catalyst and the reaction conditions, with reported enantiomeric excesses reaching over 98%. scirp.org C3-symmetric, tripodal catalysts incorporating proline have demonstrated high stereoselectivity in the Michael addition of carbonyl compounds to β-nitrostyrenes, achieving up to 99:1 diastereomeric ratio (dr) and 98% ee. researchgate.net
The unique cyclic structure of proline also influences the conformation of peptides, which can be critical for their biological activity. embopress.org The cis-trans isomerization of the amide bond preceding a proline residue is a key factor in protein folding and molecular recognition. researchgate.net Synthetic proline analogs are developed to restrict the Xaa-Pro imide conformation, thereby influencing the bioactivity of peptides. sigmaaldrich.com
Table 1: Examples of Diastereoselective and Enantioselective Transformations
| Reaction Type | Catalyst/Auxiliary | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Asymmetric Aldol Reaction | Chiral Imidazolium L-prolinate | Acetone, p-Nitrobenzaldehyde | Aldol Adduct | - | up to 70% |
| Michael Addition | C3-Symmetric Proline-Functionalized Catalyst | Ketones, β-Nitrostyrenes | Michael Adduct | up to 99:1 | up to 98% |
Application as a Chiral Auxiliary in Enantioselective Organic Reactions
This compound and its derivatives can serve as effective chiral auxiliaries. In this role, the chiral prolinate scaffold is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.
A notable example is the use of proline-derived auxiliaries in the synthesis of α-branched amino acids. For instance, (S)-2-methylproline has been synthesized using a method that involves the diastereoselective alkylation of a chiral bicyclic lactam derived from (S)-proline. This method provides a general route to α-branched amino acids. orgsyn.org The stereocontrol is achieved by the chiral auxiliary, which directs the approach of the electrophile from the less hindered face.
Furthermore, N-acryloyl-(S)-proline esters have been utilized as chiral dipolarophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides. These reactions proceed with high endo-diastereoselectivity, leading to the formation of polysubstituted pyrrolidines.
Table 2: Application of Proline Derivatives as Chiral Auxiliaries
| Reaction Type | Chiral Auxiliary | Substrate | Reagent | Product | Diastereoselectivity |
| Asymmetric Alkylation | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | - | Methyl Iodide | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | High |
| 1,3-Dipolar Cycloaddition | N-acryloyl-(S)-proline benzyl (B1604629) ester | Azomethine ylide | - | Polysubstituted pyrrolidine | High endo-selectivity |
Synthetic Utility in the Preparation of Complex Chiral Molecules and Bioactive Scaffolds
The stereochemical information embedded in the this compound scaffold makes it a valuable starting material for the synthesis of a wide range of complex and biologically important molecules.
The synthesis of unnatural α-amino acids is a significant area of research as these molecules are crucial for the development of peptidomimetics with enhanced biological properties. researchgate.net Proline derivatives have been instrumental in the stereoselective synthesis of α-branched amino acids. A general method for preparing α-branched amino acids involves the diastereoselective alkylation of chiral enamines derived from proline. For example, the synthesis of (S)-2-methylproline has been achieved with high enantiomeric purity through the alkylation of a chiral bicyclic system derived from L-proline. orgsyn.org This strategy allows for the introduction of various alkyl groups at the α-position of proline, leading to a diverse range of unnatural amino acids. orgsyn.orgmdpi.com
The incorporation of proline and its analogs into peptides has a profound impact on their structure and function. The unique cyclic structure of proline restricts the conformational freedom of the peptide backbone and influences the cis-trans isomerization of the preceding peptide bond. embopress.orgresearchgate.net This property is critical for the formation of specific secondary structures like β-turns and for molecular recognition processes.
The synthesis of peptides containing modified proline residues can be achieved through "proline editing," where a hydroxyproline (B1673980) (Hyp) residue is incorporated into a peptide during solid-phase synthesis and subsequently modified. This approach allows for the stereospecific introduction of a wide variety of functional groups at the 4-position of the proline ring. nih.gov The resulting peptidomimetics, containing unnatural proline analogs, are valuable tools for studying protein folding, protein-protein interactions, and for the development of new therapeutic agents. researchgate.netresearchgate.net
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govnih.gov The pyrrolidine ring of this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. For example, the 1,3-dipolar cycloaddition reaction of azomethine ylides, which can be generated from proline derivatives, with various dipolarophiles is a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines.
Furthermore, proline and its derivatives can act as catalysts in the synthesis of nitrogen-containing heterocycles. L-proline has been used as an organocatalyst in various reactions, including the synthesis of pyrano[3,2-c]quinolin-dione derivatives through a one-pot, three-component reaction. researchgate.net The catalytic activity of proline stems from its ability to form nucleophilic enamines or activate substrates through hydrogen bonding. researchgate.net
Theoretical and Computational Investigations of Methyl Cyanomethyl L Prolinate
Conformational Landscape and Intramolecular Interactions via Quantum Chemical Calculations
The catalytic activity and stereoselectivity of proline-based organocatalysts are intrinsically linked to the conformational preferences of the pyrrolidine (B122466) ring. For Methyl (cyanomethyl)-L-prolinate, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to map its conformational landscape. The pyrrolidine ring typically adopts two main puckered conformations, often referred to as "up" and "down" or "exo" and "endo", depending on the position of the C4 atom relative to the plane defined by N1-C2-C3. researchgate.net
The presence of the cyanomethyl group at the nitrogen atom and the methyl ester at the C2 position introduces additional rotational degrees of freedom. The relative orientation of these substituents significantly influences the stability of different conformers. Intramolecular interactions, such as hydrogen bonds, steric repulsions, and hyperconjugative effects, play a crucial role in determining the most stable conformer. nih.gov For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds can be analyzed using Natural Bond Orbital (NBO) analysis to quantify these stabilizing effects.
Computational studies on analogous proline derivatives have shown that the preferred conformation can be influenced by substituents on the ring. nih.gov While proline itself may favor an "up" conformation, substitution can shift this preference. nih.gov For this compound, it is hypothesized that the bulky cyanomethyl group will have a significant impact on the conformational equilibrium.
Table 1: Calculated Relative Energies of Major Conformers of this compound
| Conformer | Pyrrolidine Ring Pucker | Orientation of Cyanomethyl Group | Relative Energy (kcal/mol) |
| 1 | Down | Anti | 0.00 |
| 2 | Up | Anti | 1.25 |
| 3 | Down | Syn | 2.80 |
| 4 | Up | Syn | 3.50 |
| Note: The data presented in this table is illustrative and based on typical computational results for proline derivatives. |
Electronic Structure Analysis and Prediction of Reactivity Patterns
The electronic structure of this compound dictates its reactivity. Computational methods are used to analyze various electronic properties to predict how the molecule will behave in a reaction. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. In the context of proline catalysis, the formation of an enamine intermediate with a ketone or aldehyde raises the HOMO energy, making it a more potent nucleophile. nih.gov The cyanomethyl group, being electron-withdrawing, is expected to influence the energies of these frontier orbitals.
Furthermore, electrostatic potential (ESP) maps can be generated to visualize the electron density distribution and identify regions susceptible to nucleophilic or electrophilic attack. NBO analysis can also provide insights into the charge distribution and the nature of the bonding within the molecule. These computational tools allow for a detailed understanding of the electronic factors that govern the catalytic activity of this compound.
Table 2: Calculated Electronic Properties of this compound and its Enamine Intermediate
| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.8 | 1.5 | 8.3 |
| Enamine with Acetone (B3395972) | -5.2 | 1.8 | 7.0 |
| Note: The data presented in this table is illustrative and based on typical computational results for proline derivatives. |
Computational Elucidation of Reaction Mechanisms and Transition States
One of the most significant contributions of computational chemistry is the elucidation of reaction mechanisms. For reactions catalyzed by this compound, such as the aldol (B89426) or Mannich reactions, DFT calculations can be used to map the entire potential energy surface. researchgate.net This involves identifying all intermediates and, crucially, the transition states that connect them.
The generally accepted mechanism for proline-catalyzed aldol reactions proceeds through an enamine intermediate. nih.govpnas.org Computational studies can model the formation of this enamine, the subsequent carbon-carbon bond-forming step, and the final hydrolysis to release the product and regenerate the catalyst. pnas.org The transition state for the C-C bond formation is of particular interest, as it is often the rate-determining and stereoselectivity-determining step. acs.org
These calculations can reveal the intricate network of non-covalent interactions, such as hydrogen bonds between the carboxylic acid group (or in this case, the ester and cyanomethyl groups) and the reacting substrates, which stabilize the transition state. nih.gov The geometry of the transition state, often a chair-like conformation in a six-membered ring, is critical for understanding the stereochemical outcome. wikipedia.org
Prediction and Rationalization of Stereochemical Outcomes in Catalytic and Asymmetric Reactions
Asymmetric catalysis is a cornerstone of modern organic synthesis, and computational methods are instrumental in understanding and predicting the stereochemical outcomes of these reactions. researchgate.net For catalysts like this compound, which are chiral, the goal is to predict which enantiomer or diastereomer of the product will be formed preferentially.
Computational models, particularly those of the transition states, can explain the origin of stereoselectivity. nih.gov By comparing the energies of the different diastereomeric transition states leading to the various stereoisomers of the product, chemists can predict the major product. The energy difference between these transition states, even if small, can lead to a high degree of stereoselectivity.
For proline-catalyzed reactions, the Houk-List model is a widely accepted framework for rationalizing the stereochemical outcome. nih.gov This model proposes a transition state where the carboxylic acid group of proline forms a hydrogen bond with the acceptor aldehyde, directing its approach to one face of the enamine. In the case of this compound, while it lacks the carboxylic acid proton, the geometry of the catalyst and the potential for other weak interactions will still direct the stereochemical course of the reaction. The cyanomethyl group's steric and electronic properties are expected to play a significant role in differentiating the energies of the competing transition states.
Table 3: Calculated Energy Barriers for Diastereomeric Transition States in a Model Aldol Reaction
| Transition State | Product Stereoisomer | Relative Free Energy (kcal/mol) |
| TS-Re-Si | (S,R) | 12.5 |
| TS-Si-Re | (R,S) | 14.8 |
| TS-Re-Re | (S,S) | 15.2 |
| TS-Si-Si | (R,R) | 13.1 |
| Note: The data presented in this table is illustrative and based on typical computational results for proline-catalyzed aldol reactions. |
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Studies on proline-catalyzed aldol reactions have shown that the C-C bond-forming step is often reversible. nih.govrsc.orgresearchgate.net This means that both kinetic and thermodynamic factors can influence the final product distribution. nih.govrsc.orgresearchgate.net At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest (i.e., via the lowest energy barrier). At higher temperatures, the reaction may be under thermodynamic control, favoring the most stable product.
Computational studies can dissect these kinetic and thermodynamic contributions. By calculating the rate constants for each elementary step using transition state theory, a complete kinetic model of the reaction can be constructed. This allows for a deeper understanding of how factors such as temperature and substrate structure affect the reaction outcome.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
